3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Catalog No.
S902114
CAS No.
111375-25-8
M.F
C5H8N4O2
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

CAS Number

111375-25-8

Product Name

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

IUPAC Name

3-amino-5-methoxy-1H-pyrazole-4-carboxamide

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)

InChI Key

IYCFIZNNSUHJFR-UHFFFAOYSA-N

SMILES

COC1=C(C(=NN1)N)C(=O)N

Canonical SMILES

COC1=NNC(=C1C(=O)N)N

Isomeric SMILES

COC1=NNC(=C1C(=O)N)N

Fungicide Development

Application Summary: 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide has been used in the synthesis of novel pyrazole-4-carboxamides, which have shown potential as fungicide candidates .

Methods of Application: A series of novel pyrazole-4-carboxamides were rationally designed and synthesized. Their structures were characterized by 1H NMR, 13C NMR, and HRMS .

Results or Outcomes: Preliminary bioassay showed that four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL. One compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Antimicrobial and Antioxidant Activity

Application Summary: Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds have shown potential as antimicrobial and antioxidant agents .

Methods of Application: The compounds were synthesized in excellent yields and purity. Their structures were identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .

Results or Outcomes: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Synthesis of 4-Aryl-3,7,7-Trimethyl-2,4,6,7,8,9-Hexahydropyrazolo[3,4-b]quinolin-5-Ones

Application Summary: 3-Amino-5-methylpyrazole has been used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .

Synthesis of 3-(4H-1,2,4-Triazol-4-Yl)-1H-Pyrazole-4-Carboxamide

Application Summary: 3-Amino-1H-pyrazole-4-carboxamide is an intermediate used in the synthesis of 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide . This compound is an impurity of Allopurinol, a xanthine oxidase inhibitor used in the treatment of hyperuricemia and chronic gout .

Synthesis of Condensed Heterocycles

Application Summary: 3-Amino pyrazoles, such as 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, are often used as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

Synthesis of Bioactive Aromatic Compounds

Application Summary: Indole derivatives, which can be synthesized from compounds like 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and a methoxy group. Its molecular formula is C6H8N4O2, and it has a molecular weight of approximately 168.16 g/mol. The compound is notable for its potential biological activity and applications in medicinal chemistry, particularly as a scaffold for drug development.

Typical of amides and pyrazoles. These include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The carboxamide functional group can undergo acylation, leading to derivatives that may have enhanced biological activity.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

Research indicates that 3-amino-5-methoxy-1H-pyrazole-4-carboxamide exhibits significant biological activity, particularly as an inhibitor of various kinases. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders.

In studies, compounds with similar pyrazole structures have been shown to possess anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit such activities.

Synthesis of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide can be achieved through several methods:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to facilitate the reaction between hydrazines and appropriate carbonyl compounds can yield the desired pyrazole derivatives rapidly .
  • Conventional Heating Methods: Traditional heating methods involving the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds have also been employed.
  • One-Pot Synthesis: Multi-component reactions that combine all necessary reagents in a single pot have been developed to streamline the synthesis process.

The primary applications of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide include:

  • Drug Development: Due to its kinase inhibitory properties, it serves as a lead compound for developing new therapeutics targeting various diseases.
  • Biochemical Research: It is utilized in studies related to enzyme inhibition and signaling pathways.

Interaction studies have focused on understanding how 3-amino-5-methoxy-1H-pyrazole-4-carboxamide interacts with specific targets such as kinases. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to its target enzymes.
  • Molecular Docking Studies: Computational modeling techniques are employed to predict the binding modes and affinities of the compound with various biological targets.

Several compounds share structural similarities with 3-amino-5-methoxy-1H-pyrazole-4-carboxamide, including:

Compound NameStructural FeaturesUnique Properties
5-Amino-1H-pyrazoleContains an amino group at position 5Known for its role as a p38 MAPK inhibitor .
4-Amino-3-methylpyrazoleMethyl substitution at position 3Exhibits different biological activity profiles.
3-Amino-4-methylpyrazoleMethyl substitution at position 4Potential use in anti-inflammatory therapies.
3-Amino-5-(trifluoromethyl)pyrazoleTrifluoromethyl group at position 5Enhanced lipophilicity may affect bioavailability.

The uniqueness of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that provide distinct biological activities while maintaining structural integrity conducive to further modifications.

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS 111375-25-8) is a pyrazole derivative characterized by a five-membered heterocyclic ring with three nitrogen atoms. Its molecular formula is C5H8N4O2, with a molecular weight of approximately 156.14 g/mol. The compound features three key functional groups strategically positioned on the pyrazole ring: an amino group at the 3-position, a methoxy group at the 5-position, and a carboxamide group at the 4-position. This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding and further chemical modifications.

The structural characteristics of this compound contribute to its chemical reactivity and biological properties. The amino group at position 3 provides a nucleophilic site that can participate in various chemical transformations, while the carboxamide group at position 4 offers hydrogen bonding capabilities important for target binding. The methoxy group at position 5 influences the electronic properties of the pyrazole ring and can affect lipophilicity and membrane permeability of the molecule.

Physical and Chemical Properties

The physical state of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is typically a solid at room temperature. While specific solubility data for this exact compound is limited in the available literature, related pyrazole derivatives often exhibit moderate solubility in polar organic solvents such as DMSO and methanol, with limited water solubility.

Table 1: Key Physical and Chemical Properties of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

PropertyValueReference
CAS Number111375-25-8
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Physical StateSolid
StructurePyrazole ring with amino (3-position), methoxy (5-position), and carboxamide (4-position) substituents
MDL NumberMFCD16619822

XLogP3

-0.4

Dates

Last modified: 08-15-2023

Explore Compound Types